molecular formula C9H13F3O3 B13988548 1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-

1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-

Cat. No.: B13988548
M. Wt: 226.19 g/mol
InChI Key: BWWCBLGQGJPZKQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)- is a chemical compound with the molecular formula C23H23F3O6S. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)- typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The trifluoromethoxy group is then introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonate (CF3SO3) are employed for introducing the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

8-(trifluoromethoxy)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)15-7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCBLGQGJPZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC(F)(F)F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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